
Methyl 2-bromo-3-(4-methylphenyl)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-bromo-3-(4-methylphenyl)propionate” is a chemical compound that is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used as an intermediate for 4-methylmethcathinone .
Synthesis Analysis
The synthesis of “this compound” involves the use of derivatives of propiophenone, which are widely utilized in organic synthesis and can serve as precursors in the synthesis of various organic compounds . It possesses a bromine atom at position 2 and a methyl group (CH3) at the 4′-position on the aromatic ring .Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom at position 2 and a methyl group (CH3) at the 4′-position on the aromatic ring . Its linear formula is C10H10Br2O2 .Chemical Reactions Analysis
“this compound” is a chemical compound belonging to the phenol group. It is employed as a solvent in silicone rubber and functions as a colorant in plastics, paints, and enamels . It is also a precursor for the synthesis of mephedrone .Physical And Chemical Properties Analysis
“this compound” appears as a white or off-white crystalline powder . It has a molecular weight of approximately 227.10 g/mol . It is sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol, acetone, and chloroform .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Methyl 2-bromo-3-(4-methylphenyl)propionate is a compound of interest in the synthesis of complex molecules. For instance, the synthesis of 2-(4-bromomethylphenyl) propionic acid from p-methybenzyl cyanide involves steps like methylation, hydrolysis, and bromination. This process highlights the compound's utility as a precursor in organic synthesis, particularly for creating molecules with potential pharmacological applications (Cheng Qing-rong, 2011).
Applications in Material Science
- This compound-related compounds have been utilized in the development of materials with unique properties. For example, the synthesis of phenylmercury(II) complexes demonstrates the potential of bromophenyl derivatives in creating materials with novel structural and luminescent properties. These complexes are used to explore the relationship between ligand frameworks and the coordination environment, which is crucial for the development of new materials (G. Rajput, M. Yadav, M. Drew, Nanhai Singh, 2015).
Nonlinear Optical Properties
- Studies on the nonlinear optical properties of bromophenyl derivatives have shown that these compounds exhibit promising characteristics for applications in optical limiting and other photonic technologies. The research into 4-methylsulfanyl chalcone derivatives, which are structurally related to this compound, highlights the potential for developing new materials with desirable nonlinear optical properties (E. D. D’silva, G. Podagatlapalli, Venugopal Rao Soma, S. Dharmaprakash, 2012).
Antimicrobial Applications
- Bromophenols, closely related to this compound, have been isolated from marine algae and shown to possess significant antimicrobial activity. These compounds provide a foundation for developing new antimicrobial agents that can be used to combat various bacterial infections (N. Xu, Xiaoli Fan, Xiaojun Yan, Xiancui Li, R. Niu, C. Tseng, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-bromo-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIBCAWRTDYVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936345.png)
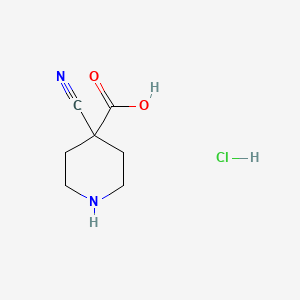
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2936351.png)

![4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2936354.png)
![N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2936355.png)
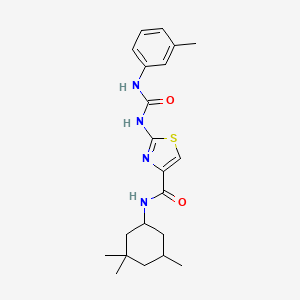
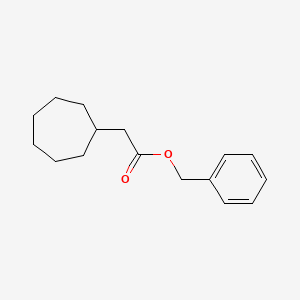
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2936359.png)
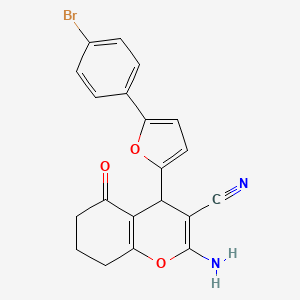
![3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2936362.png)
![1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936363.png)
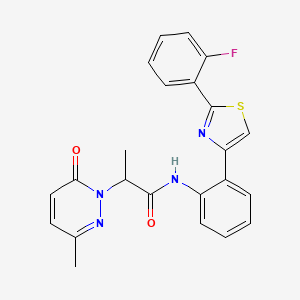
![1-(4-methoxybenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2936365.png)